3-(4-chlorophenyl)-4H-phthalazin-1-olate 3-(4-chlorophenyl)-4H-phthalazin-1-olate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17847632
InChI: InChI=1S/C14H11ClN2O/c15-11-5-7-12(8-6-11)17-9-10-3-1-2-4-13(10)14(18)16-17/h1-8H,9H2,(H,16,18)/p-1
SMILES:
Molecular Formula: C14H10ClN2O-
Molecular Weight: 257.69 g/mol

3-(4-chlorophenyl)-4H-phthalazin-1-olate

CAS No.:

Cat. No.: VC17847632

Molecular Formula: C14H10ClN2O-

Molecular Weight: 257.69 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-4H-phthalazin-1-olate -

Specification

Molecular Formula C14H10ClN2O-
Molecular Weight 257.69 g/mol
IUPAC Name 3-(4-chlorophenyl)-4H-phthalazin-1-olate
Standard InChI InChI=1S/C14H11ClN2O/c15-11-5-7-12(8-6-11)17-9-10-3-1-2-4-13(10)14(18)16-17/h1-8H,9H2,(H,16,18)/p-1
Standard InChI Key JJJABNXSXIBYBB-UHFFFAOYSA-M
Canonical SMILES C1C2=CC=CC=C2C(=NN1C3=CC=C(C=C3)Cl)[O-]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3-(4-Chlorophenyl)-4H-phthalazin-1-olate features a phthalazine core substituted at the 3-position with a 4-chlorophenyl group and deprotonated at the 1-oxygen (Figure 1). The chlorophenyl moiety enhances lipophilicity (logP ≈ 2.8), improving membrane permeability and metabolic stability compared to non-halogenated analogs . Quantum mechanical calculations on similar phthalazine derivatives reveal that the chlorine atom induces electron-withdrawing effects, polarizing the aromatic system and facilitating interactions with biological targets .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₄H₁₀ClN₂O⁻
Molecular Weight257.69 g/mol
logP (Predicted)2.8 ± 0.3
Aqueous Solubility0.12 mg/mL (25°C)
pKa (Deprotonated Oxygen)8.9

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-(4-chlorophenyl)phthalazin-1(2H)-one, a closely related analog, involves a three-step process (Scheme 1) :

  • Cyclocondensation: 2-(4-Chlorobenzoyl)benzoic acid reacts with hydrazine hydrate in refluxing ethanol (12 h, 80°C) to yield the phthalazinone core.

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) at 110°C for 6 hours introduces the chloro substituent.

  • Functionalization: Subsequent coupling with amines or hydrazides under Ullmann or Buchwald-Hartwig conditions introduces diversifying groups.

Critical Parameters:

  • Solvent Choice: Dimethylformamide (DMF) enhances reaction yields (78–85%) compared to toluene (52–60%) .

  • Catalysts: CuI/1,10-phenanthroline systems improve cross-coupling efficiency (TON ≈ 1,200) .

Biological Activity and Mechanisms

Anticancer Activity

Derivatives of 4-(4-chlorophenyl)phthalazin-1(2H)-one exhibit potent cytotoxicity against breast (MCF-7) and liver (Hep G2) cancer lines:

Table 2: Cytotoxicity and VEGFR-2 Inhibition

CompoundMCF-7 IC₅₀ (μM)Hep G2 IC₅₀ (μM)VEGFR-2 IC₅₀ (μM)
2g0.150.120.148
4a0.180.090.156

Mechanistic Insights:

  • VEGFR-2 Inhibition: Molecular docking reveals hydrogen bonds between the phthalazinone oxygen and Cys919 (2.96 Å), alongside hydrophobic interactions with Val848 and Leu1035 .

  • Apoptosis Induction: Flow cytometry assays show 2g increases sub-G1 populations by 38% in MCF-7 cells, indicating DNA fragmentation .

Computational and Spectroscopic Characterization

Spectroscopic Profiling

  • ¹H NMR: Aromatic protons resonate at δ 7.2–8.5 ppm, with deshielding observed for H-5 (δ 8.21) due to the chlorophenyl group .

  • IR: C=O stretch at 1,720 cm⁻¹ and C-Cl vibration at 750 cm⁻¹ confirm functional groups .

  • HRMS: [M+H]⁺ peak at m/z 287.0584 (calc. 287.0581) .

Density Functional Theory (DFT)

DFT studies (B3LYP/6-311G**) on analogs demonstrate:

  • Electrostatic Potential: The chlorophenyl moiety creates a region of high electron density (−0.35 e⁻/Ų), favoring interactions with cationic enzyme pockets .

  • Frontier Orbitals: A HOMO-LUMO gap of 4.1 eV suggests stability under physiological conditions .

Pharmacokinetic and Toxicological Profiles

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) predicts oral bioavailability .

  • Metabolism: CYP3A4-mediated oxidation forms a hydroxylated metabolite (t₁/₂ = 2.3 h) .

  • Toxicity: Ames test negative up to 1 mM; hERG inhibition IC₅₀ > 30 μM suggests low cardiotoxicity risk .

Comparative Analysis with Structural Analogs

Substituent Effects

  • Chlorine Position: 4-Chlorophenyl analogs show 3.2-fold greater VEGFR-2 affinity than 3-chloro derivatives, attributed to optimal hydrophobic contact angles .

  • Oxygenation State: The 1-olate form enhances solubility (2.1-fold) over neutral phthalazinones, improving in vivo efficacy .

Industrial and Research Applications

Drug Development

  • Lead Optimization: Structural modifications at the phthalazine N-2 position yield derivatives with improved selectivity (PI3Kα IC₅₀ = 0.89 nM vs. PI3Kγ IC₅₀ = 1,240 nM) .

  • Combinatorial Libraries: Solid-phase synthesis generates 120+ analogs for high-throughput screening against kinase targets .

Material Science

  • Coordination Polymers: Phthalazinone derivatives form luminescent Zn(II) complexes (λem = 480 nm) with potential OLED applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator